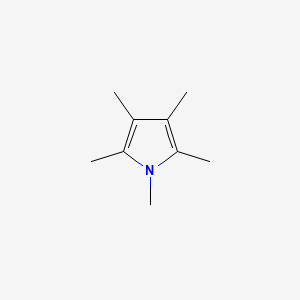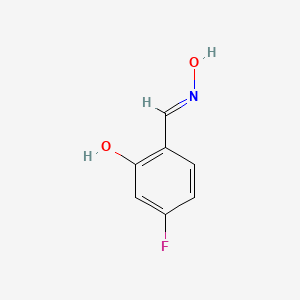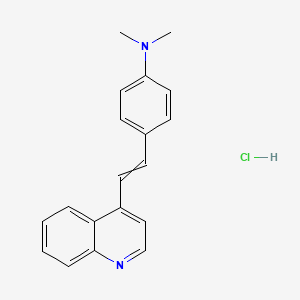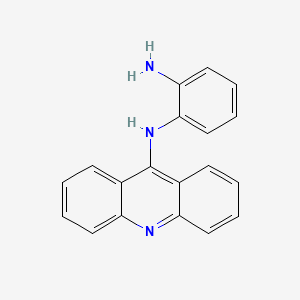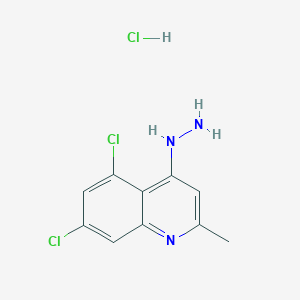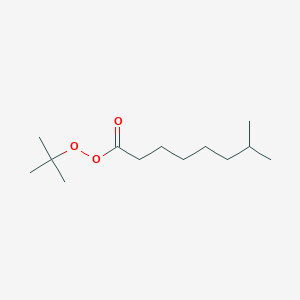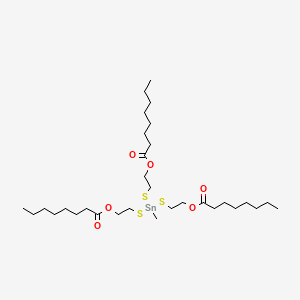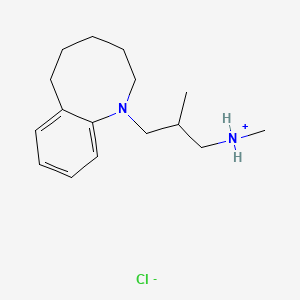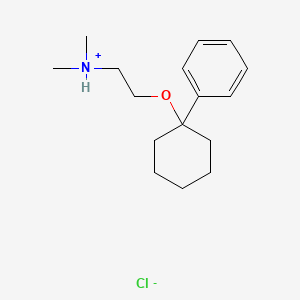
N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride is a chemical compound with the molecular formula C16H26ClNO. It is known for its unique structure, which includes a phenylcyclohexyl group attached to an azanium chloride moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride typically involves the reaction of dimethylamine with 2-(1-phenylcyclohexyl)oxyethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Mécanisme D'action
The mechanism of action of dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]amine hydrochloride
- N,N-Dimethyl-2-((1-phenylcyclohexyl)oxy)ethylamine hydrochloride
- Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride J.L. 1297
Uniqueness
Dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium chloride stands out due to its unique combination of a phenylcyclohexyl group and an azanium chloride moiety. This structure imparts distinctive chemical properties, making it valuable in various research applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity .
Propriétés
Numéro CAS |
108982-92-9 |
|---|---|
Formule moléculaire |
C16H26ClNO |
Poids moléculaire |
283.83 g/mol |
Nom IUPAC |
dimethyl-[2-(1-phenylcyclohexyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-17(2)13-14-18-16(11-7-4-8-12-16)15-9-5-3-6-10-15;/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3;1H |
Clé InChI |
NHJVYTOUMXUNKC-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCOC1(CCCCC1)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



